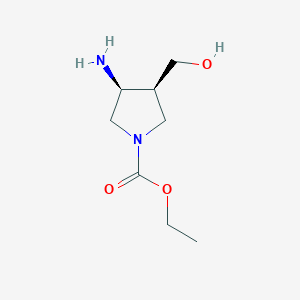

Rel-ethyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives involves multi-step reactions, often starting with readily available substrates. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate is used as a starting material to prepare various substituted derivatives through reactions with arylidinemalononitrile derivatives or cyanoacrylate derivatives in the presence of ethanol (EtOH) and triethylamine (TEA) at room temperature . Similarly, ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates are synthesized via a three-component reaction involving sodium diethyloxalylacetate, aromatic aldehyde, and 4-aminobenzenesulfonamide .

Molecular Structure Analysis

The molecular structures of the synthesized ethyl carboxylate derivatives are confirmed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (PMR), and mass spectrometry . X-ray crystallography is also employed to determine the crystal and molecular structure of certain derivatives, revealing details such as intramolecular hydrogen bonding and the stabilization of the molecular structure .

Chemical Reactions Analysis

The synthesized ethyl carboxylate derivatives undergo further chemical transformations to yield a variety of heterocyclic compounds. For example, the amino-imino derivative is used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives when reacted with electrophilic reagents . Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates are converted into different azanaphthalene and pyridine derivatives upon treatment with various nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their spectroscopic data, which provide insights into their functional groups and molecular geometry. The antibacterial and immunobiological activities of some derivatives are also evaluated, indicating potential applications in the development of new therapeutic agents . Thermal analysis and density functional theory (DFT) calculations are used to study the stability and electronic properties of the compounds .

Wissenschaftliche Forschungsanwendungen

Enantioselective Michael Reactions

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been utilized in enantioselective Michael reactions. These reactions involve the formation of (Z)-adducts from chiral secondary enaminoesters and nitroethylenes. The process is characterized by good to excellent diastereoselectivity. This has been demonstrated in the synthesis of various pyrrolidine-3-carboxylates including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate (Revial et al., 2000).

Formation of Pyrrolidine Derivatives

The compound is also involved in reactions leading to the formation of pyrrolidine derivatives. For example, primary amine-promoted ring opening in carbapenem-derived p-nitrobenzyl esters with ethylamine and ethanolamine results in the creation of enantiomerically pure pyrrolidine derivatives. This is significant in the context of stereoselective protonation and the enamine–imine rearrangement processes (Z. R. Valiullina et al., 2020).

Synthesis of Tetrahydropyridines

In another application, ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used in the synthesis of tetrahydropyridines. This involves a phosphine-catalyzed [4 + 2] annulation process, where the compound acts as a 1,4-dipole synthon. This method produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Xue-Feng Zhu et al., 2003).

Applications in Antibacterial Agents

This compound has also been synthesized and explored for its potential as an antibacterial agent. The synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, which contain an amino- and/or hydroxy-substituted cyclic amino group, is an example. These compounds have shown promising in vitro and in vivo antibacterial activity (H. Egawa et al., 1984).

Synthesis of Optically Active Bases

Additionally, it plays a role in the synthesis of optically active bases. The synthesis of ethyl (+)-6α-hydroxy-β-pyrrolizidine-1α-carboxylate, which was then converted into naturally occurring pyrrolizidine bases, highlights its application in the synthesis of optically active compounds (David J. Robins & Santi Sakdarat, 1981).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves the protection of the amine and carboxylic acid functional groups, followed by the addition of a hydroxymethyl group to the pyrrolidine ring, and subsequent deprotection to yield the final product.", "Starting Materials": [ "L-aspartic acid", "ethyl chloroformate", "3S,4S-pyrrolidine", "formaldehyde", "ammonium chloride", "sodium hydroxide", "diethyl ether", "dichloromethane", "triethylamine", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "methanol", "acetic acid" ], "Reaction": [ "Protection of carboxylic acid group with ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide", "Protection of amine group with acetic anhydride in the presence of N,N-diisopropylethylamine", "Addition of formaldehyde to the pyrrolidine ring in the presence of ammonium chloride and sodium hydroxide to yield (3S,4S)-3-amino-4-formylpyrrolidine-1-carboxylic acid", "Reduction of the formyl group to a hydroxymethyl group using sodium borohydride in methanol", "Deprotection of the amine and carboxylic acid groups using hydrochloric acid in dichloromethane", "Esterification of the carboxylic acid group with ethanol in the presence of N,N-diisopropylethylamine to yield Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate" ] } | |

CAS-Nummer |

2230802-86-3 |

Molekularformel |

C8H16N2O3 |

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

ethyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3/t6-,7-/m0/s1 |

InChI-Schlüssel |

ZWKLUSFPRRYDGL-BQBZGAKWSA-N |

Isomerische SMILES |

CCOC(=O)N1C[C@H]([C@H](C1)N)CO |

SMILES |

CCOC(=O)N1CC(C(C1)N)CO |

Kanonische SMILES |

CCOC(=O)N1CC(C(C1)N)CO |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)